molecular formula C20H17ClN2O3 B1202917 Disperse Yellow 232 CAS No. 35773-43-4

Disperse Yellow 232

Cat. No.: B1202917
CAS No.: 35773-43-4
M. Wt: 368.8 g/mol
InChI Key: CBNSBRVOBGWOBM-UHFFFAOYSA-N
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Description

Disperse Yellow 232 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers. It is known for its vibrant yellow color and is widely used in the textile industry. The chemical structure of this compound includes a benzoxazole moiety, which contributes to its unique optical properties and biological activities.

Mechanism of Action

Target of Action

The primary target of Disperse Yellow 232 is human carboxylesterase 1 (CES1) . CES1 is an enzyme that plays a crucial role in the metabolism of ester and amide bonds in drugs, xenobiotics, and endogenous substrates .

Mode of Action

This compound interacts with its target, CES1, by inhibiting its activity .

Biochemical Pathways

The inhibition of CES1 by this compound affects the metabolic pathways that rely on this enzyme. CES1 is involved in the hydrolysis of ester and amide bonds, a critical step in the metabolism of many drugs and endogenous compounds. By inhibiting CES1, this compound can potentially alter the metabolism and efficacy of these substances .

Pharmacokinetics

Given its molecular weight of 36881 and its use in various applications, it’s likely that it has good bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of CES1, which can lead to alterations in the metabolism of certain drugs and endogenous compounds . This can potentially affect the efficacy of these substances and their overall impact on the body.

Biochemical Analysis

Biochemical Properties

3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin plays a significant role in biochemical reactions, particularly in fluorescence-based assays. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind with nucleic acids, making it useful in DNA and RNA staining. The nature of these interactions is primarily based on the compound’s ability to intercalate between nucleic acid bases, thereby enhancing its fluorescence properties .

Cellular Effects

The effects of 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, when used in cell imaging, it can highlight specific cellular structures, aiding in the study of cellular processes. Additionally, its interaction with nucleic acids can impact gene expression by altering the transcriptional activity of certain genes .

Molecular Mechanism

At the molecular level, 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes depending on the context of its use. For instance, its binding to nucleic acids can inhibit the activity of certain DNA polymerases, thereby affecting DNA replication. Additionally, it can induce changes in gene expression by modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin can change over time. The compound is relatively stable under standard laboratory conditions, but its fluorescence properties can degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to changes in cell morphology and viability .

Dosage Effects in Animal Models

The effects of 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin vary with different dosages in animal models. At low doses, it is generally well-tolerated and can be used for imaging purposes without significant adverse effects. At higher doses, it can exhibit toxic effects, including cellular toxicity and organ damage. Threshold effects have been observed, where doses above a certain level lead to pronounced toxicological outcomes .

Metabolic Pathways

3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of certain metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it can accumulate in the nucleus due to its affinity for nucleic acids, enhancing its utility in nuclear imaging .

Subcellular Localization

The subcellular localization of 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin is primarily in the nucleus, where it binds to nucleic acids. This localization is facilitated by targeting signals and post-translational modifications that direct it to specific compartments. Its activity and function are influenced by its localization, making it a valuable tool for studying nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Disperse Yellow 232 can be synthesized through a three-component reaction involving salicylaldehyde, o-aminophenol, and ethyl cyanoacetate. The reaction is typically carried out in the presence of acetic acid and glycerol, which act as catalysts to accelerate the reaction. The reaction temperature is maintained at around 80°C, and the process yields the desired product in good to excellent yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves multi-step procedures and convergent synthesis. These methods often require several steps, use expensive reagents, and employ complex catalytic systems. The preparation of raw materials in advance adds complexity to the operation and can reduce yields .

Chemical Reactions Analysis

Types of Reactions

Disperse Yellow 232 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the chemical structure of this compound, affecting its color and properties.

    Substitution: The benzoxazole moiety in this compound can undergo substitution reactions, where different substituents replace the existing groups on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .

Scientific Research Applications

Disperse Yellow 232 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a fluorescent dye in various chemical analyses and experiments.

    Biology: The compound is employed in biological staining techniques to visualize cellular components.

    Medicine: this compound is used in medical diagnostics as a chromogenic agent in various assays.

    Industry: It is widely used in the textile industry for dyeing synthetic fibers, as well as in the production of fluorescent paints and resins for solar collectors

Comparison with Similar Compounds

Disperse Yellow 232 can be compared with other similar compounds, such as:

  • Disperse Yellow 86
  • Disperse Yellow GLFS
  • C.I. Disperse Yellow 42
  • Disperse Yellow 184
  • Disperse Yellow 186

These compounds share similar chemical structures and properties but differ in their specific applications and performance characteristics. This compound is unique due to its specific benzoxazole moiety, which imparts distinct optical and biological properties .

Properties

IUPAC Name

3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-3-23(4-2)14-7-5-12-9-15(20(24)26-18(12)11-14)19-22-16-10-13(21)6-8-17(16)25-19/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNSBRVOBGWOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067941
Record name 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-
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Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35773-43-4, 94945-27-4, 129038-03-5
Record name Macrolex yellow
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Record name 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-
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Record name 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-
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Record name 3-(5-chlorobenzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone
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Record name 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the solubility behavior of Disperse Yellow 232 in supercritical carbon dioxide?

A1: this compound exhibits increasing solubility in supercritical carbon dioxide (scCO2) with increasing pressure and temperature. [] This solubility behavior has been modeled using various semi-empirical models, including the Chrastil, Kumar-Johnston, Bartle, and Mendez-Santiago-Teja models. [] These models provide a good correlation with experimental data, suggesting that scCO2 could be a viable solvent for applications involving this compound, such as dyeing processes.

Q2: How does the structure of this compound influence its solubility in scCO2?

A2: While specific structural studies on this compound and its solubility in scCO2 are limited in the provided research, the presence of both polar and non-polar groups within its structure likely plays a role. [] The polar groups, such as the carbonyl and amine moieties, might interact with scCO2 to some extent, while the non-polar aromatic rings could hinder solubility.

Q3: Are there alternative synthesis methods for this compound and its analogues?

A4: While traditional synthesis methods for this compound and its analogues might involve multi-step procedures, research highlights the use of milder and more efficient approaches. [] These methods often utilize catalysts like Low Transition Temperature Mixtures (LTTMs) to promote three-component reactions, potentially offering advantages such as reduced reaction times, milder conditions, and improved yields.

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